Sevelamer

Übersicht

Beschreibung

Sevelamer is a phosphate-binding medication used to treat hyperphosphatemia in patients with chronic kidney disease . When taken with meals, it binds to dietary phosphate and prevents its absorption . It is marketed by Genzyme under the brand names Renagel (sevelamer hydrochloride) and Renvela (sevelamer carbonate) .

Synthesis Analysis

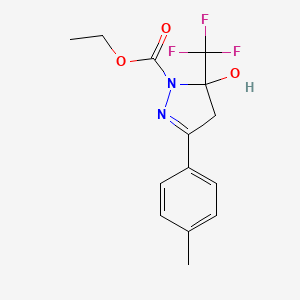

Sevelamer has been prepared from the reaction of sevelamer with chlorosulfonic acid . The catalytic activity of S-SO3H was investigated in the synthesis of 1,8-dioxo-octahydroxanthene derivatives . A patent describes the synthesis process of Sevelamer, which involves the reaction of PAH hydrochloride with sodium hydroxide, followed by the addition of 1-chloro-3-methylsulfonyl-2-propyl alcohol .Molecular Structure Analysis

The molecular structure of sevelamer HCl has been studied using 13C cross-polarization–magic-angle-spinning (CP–MAS) NMR .Chemical Reactions Analysis

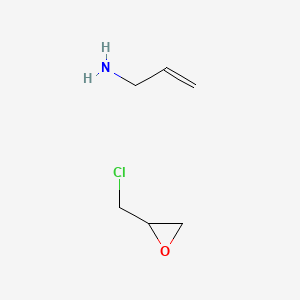

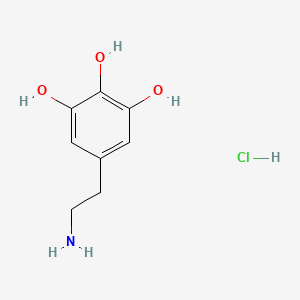

Sevelamer consists of polyallylamine that is crosslinked with epichlorohydrin . The amine groups of sevelamer become partially protonated in the intestine and interact with phosphate ions through ionic and hydrogen bonding .Physical And Chemical Properties Analysis

Sevelamer is a polymer compound which acts by binding phosphates in the stomach and prevents them from being absorbed into the body . The chemical formula of Sevelamer is [(C3H7N)a+b(C9H17N2O)c]n.x H2CO3 .Wissenschaftliche Forschungsanwendungen

Glucose-Lowering Effects in Type 2 Diabetes

Sevelamer, primarily used to treat hyperphosphatemia, shows significant benefits in glucose and lipid metabolism. Studies have identified its glucose-lowering effects, making it potentially useful in managing type 2 diabetes. These effects are likely linked to its bile acid-binding properties, suggesting a role beyond traditional hyperphosphatemia treatment (Brønden et al., 2018); (Brønden et al., 2015).

Effects Beyond Hyperphosphatemia Control in CKD

Sevelamer is known for its utility in chronic kidney disease (CKD) for controlling hyperphosphatemia. However, research indicates that it has additional pleiotropic effects, such as reducing inflammation, oxidative stress, and atherogenesis, which contribute to its overall positive impact on cardiovascular health in CKD patients (Rodríguez-Osorio et al., 2015); (Rodríguez-Osorio et al., 2015).

Impact on Cardiovascular Calcification and Mortality

Sevelamer has been shown to reduce the progression of arterial calcification, potentially lowering the risk of death compared to calcium-based phosphate binders. This highlights its role in improving cardiovascular health, especially in patients undergoing hemodialysis (Komaba et al., 2017); (Chertow et al., 2002).

Therapeutic Role in Non-Alcoholic Fatty Liver Disease (NAFLD)

Emerging evidence suggests that sevelamer may benefit patients with NAFLD. It potentially alters inflammation and bile acid signaling, which could be crucial in treating this condition (McGettigan et al., 2016).

Bone Health and Osteoporosis

In studies involving animal models, sevelamer showed potential in improving bone volume and strength, particularly in conditions like osteoporosis. This suggests its possible utility in bone health management, especially in patients with chronic kidney disease (Sampath et al., 2008).

Wirkmechanismus

Safety and Hazards

Sevelamer is generally safe but common adverse drug reactions associated with its use include nausea and vomiting, constipation, diarrhea, stomach pain, heartburn, and gas . It can significantly reduce serum uric acid . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Eigenschaften

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSIZMQNQCNRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Sevelamer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sevelamer prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels. | |

| Record name | Sevelamer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

2-(Chloromethyl)oxirane; prop-2-en-1-amine | |

CAS RN |

52757-95-6 | |

| Record name | Sevelamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52757-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sevelamer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SEVELAMER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

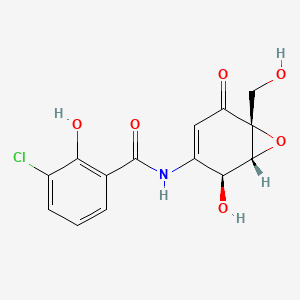

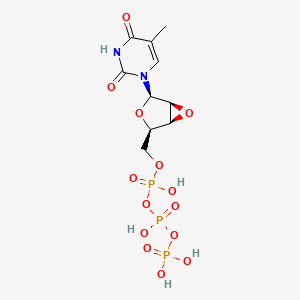

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

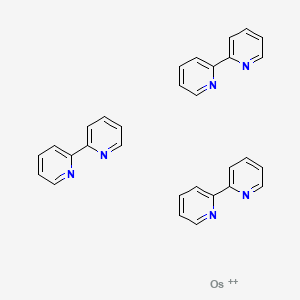

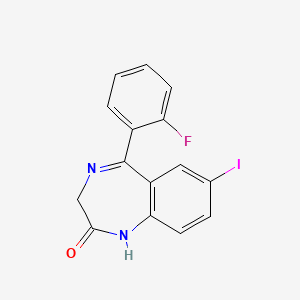

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)

![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)

![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)

![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)